Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate
Description
Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thiazolo[4,5-b]pyridine core substituted with a chlorine atom at position 6 and a methyl ester group at position 2. Thiazolo[4,5-b]pyridines are bicyclic systems comprising a pyridine ring fused with a thiazole ring, where sulfur at position 1 and nitrogen at position 3 define the thiazole moiety. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive heterocycles, though specific applications require further investigation.
Properties
Molecular Formula |
C8H5ClN2O2S |
|---|---|
Molecular Weight |
228.66 g/mol |
IUPAC Name |
methyl 6-chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2S/c1-13-8(12)7-11-6-5(14-7)2-4(9)3-10-6/h2-3H,1H3 |
InChI Key |
AIUFLRSCBKKMPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
A prominent method involves the palladium-catalyzed carbonylation of 6-bromothiazolo[4,5-b]pyridine. This approach, detailed in patent CN110590813B, utilizes carbon monoxide gas under pressurized conditions to introduce the methyl ester group.
Stepwise Procedure
-
Carbonylation Reaction :
-
Reactants : 6-Bromothiazolo[4,5-b]pyridine, triethylamine (or alternative bases), bis(triphenylphosphine)palladium(II) chloride.
-
Solvent : Methanol.
-
Conditions : 105–115°C, 10 kPa CO pressure, 12 hours.
The general reaction equation is:
-
-
Base Optimization :
-
Purification : Post-reaction, methanol is evaporated, and the product is extracted with dichloromethane, followed by column chromatography.
Advantages and Limitations
-
Advantages : High purity (>99.5%), scalability for industrial production.
-
Limitations : Requires handling of toxic CO gas and costly palladium catalysts.
Cyclocondensation of Chloronitropyridine Derivatives with Thioamides
One-Pot Thiazole Ring Formation
A cyclocondensation strategy, adapted from Sahasrabudhe et al., constructs the thiazolo[4,5-b]pyridine core from chloronitropyridine precursors and thioamides or thioureas.
Key Steps
Yield and Scalability
-
Scalability is feasible but requires careful control of exothermic reactions during nitration.
Solid-Phase Synthesis via Friedländer Reaction
Protocol Adaptations
-
Resin-Bound Cyanocarbonimidodithioate : Reacted with α-halo ketones to form thiazole intermediates.
-
Friedländer Cyclization : Microwave-assisted cyclization with aminopyridine derivatives introduces the pyridine ring.
-
Esterification : Oxidation and nucleophilic substitution with methanol could hypothetically yield the methyl ester.
Comparative Analysis of Methods
Yield and Purity
Industrial Feasibility
-
Carbonylation : Preferred for high purity but requires specialized equipment for CO handling.
-
Cyclocondensation : Cost-effective but lower yield.
-
Solid-Phase : Research-scale utility due to complexity.
Emerging Approaches and Innovations
Alternative Halogenation Strategies
Patent CN108586360B describes phosphorus oxychloride-mediated chlorination of uracil derivatives, which could inspire analogous routes for introducing chloro groups in thiazolopyridines.
Green Chemistry Considerations
-
Replacement of Pd catalysts with iron or nickel complexes remains unexplored.
-
Solvent-free or aqueous-phase reactions could reduce environmental impact.
Chemical Reactions Analysis
Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its activity against mutations in the c-KIT gene. For instance:
- Inhibitory Activity: A derivative of this compound demonstrated an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, indicating superior activity compared to imatinib, a standard treatment for certain cancers.
- Mechanism of Action: The compound's structure allows it to bind to specific enzymes or receptors involved in cancer pathways, potentially inhibiting their activity and leading to therapeutic effects.
Anti-Infective Properties
Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate has also been evaluated for its anti-infective properties:
- Activity Against Parasites: It has shown modest potency against Cryptosporidium parvum, with an EC50 value around 2.1 μM in vitro. The mechanism involves disrupting the metabolic pathways of the parasite.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound:
- Position 5 Modifications: Chlorine substitution at this position enhances potency against c-KIT mutations.
- Position 6 Functionalization: Modifications at this site have been linked to increased inhibition of enzymatic activity.
c-KIT Mutations
A comprehensive study involving various thiazolo[4,5-b]pyridine derivatives indicated that structural modifications could lead to compounds with enhanced selectivity and potency against resistant c-KIT mutations. This research is pivotal for developing targeted therapies for cancers associated with these mutations.
Cryptosporidium Infections
In vivo models demonstrated that while this compound exhibited some efficacy against C. parvum, further structural optimization is necessary to improve its therapeutic index and overall effectiveness.
Industrial Applications
Beyond its biological significance, this compound is being explored for its potential in industrial applications:
- Material Science: The compound is utilized in developing new materials with specific chemical properties due to its unique heterocyclic structure.
Mechanism of Action
The mechanism of action of methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can act as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural motifs with Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate but differ in heterocycle type, substituents, or functional groups:
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on analogous structures due to absence of direct data.
Key Differences and Implications
Heterocycle Core :
- Thiazolo vs. Imidazo : Thiazolo rings contain sulfur, which introduces distinct electronic properties (e.g., resonance effects) compared to nitrogen-rich imidazo systems. Thiazolo derivatives may exhibit stronger π-π stacking interactions, influencing binding in biological targets .
- Ring Fusion Position : Thiazolo[4,5-b]pyridine differs from imidazo[1,2-a]pyridine in ring fusion sites, altering substituent accessibility and steric effects .
Substituent Effects: Halogen Type: Chlorine (electronegative, moderate size) vs. bromine (larger, polarizable) impacts reactivity in cross-coupling reactions. Brominated analogs are more reactive in Suzuki-Miyaura couplings .
Functional Group Variations :
- Carboxylic acid derivatives (e.g., 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid) offer ionic character, enhancing solubility but requiring protection in synthetic routes .
Biological Activity
Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate (CAS No. 1440428-01-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 228.66 g/mol
- Purity : Specified as high purity for research applications
This compound exhibits biological activity primarily through its interaction with various molecular targets. Notably, it has shown significant inhibitory effects on phosphoinositide 3-kinases (PI3K), which are crucial in cell signaling pathways related to cancer and other diseases.
Inhibition of PI3K
Recent studies have demonstrated that compounds structurally related to this compound exhibit potent inhibition of PI3K isoforms:
- PI3Kα : IC values as low as 3.4 nM
- PI3Kγ : IC values around 1.8 nM
- PI3Kδ : IC values near 2.5 nM
- PI3Kβ : Approximately 10-fold higher IC, indicating lower potency against this isoform .
These findings suggest that the thiazolo[4,5-b]pyridine scaffold is critical for the observed inhibitory activity.
Structure-Activity Relationships (SAR)
The SAR studies indicate that specific functional groups significantly influence the biological activity of this compound:
- Sulfonamide Functionality : Essential for enhancing PI3K inhibitory activity.
- Pyridyl Group : Necessary for maintaining enzymatic potency; replacing it with a phenyl group leads to a marked decrease in activity (IC increases to 501 nM) .
The presence of electron-deficient aryl groups appears to enhance the interaction with the target enzyme, improving binding affinity.
Case Studies and Research Findings
Several research studies have explored the biological implications of this compound:
- Anti-cancer Activity : A study indicated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation through PI3K pathway modulation .
- In vitro Studies : Compounds similar to this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects with low IC values .
- In vivo Efficacy : Animal models have been employed to assess the therapeutic potential of these compounds in treating tumors, revealing favorable outcomes and highlighting their potential as drug candidates .
Summary of Biological Activities
| Biological Activity | Target | IC Value |
|---|---|---|
| PI3Kα | Enzyme | 3.4 nM |
| PI3Kγ | Enzyme | 1.8 nM |
| PI3Kδ | Enzyme | 2.5 nM |
| PI3Kβ | Enzyme | ~30 nM |
Q & A
Q. What are the optimized synthetic routes for Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
Answer: The synthesis of structurally analogous compounds (e.g., ethyl 6-bromoimidazo[4,5-b]pyridine-2-carboxylate) typically involves cyclization reactions. A plausible route for the target compound could involve:
- Precursor selection : 5-Chloropyridine-2,3-diamine as the starting material, reacting with methyl 2-chloroacetate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the thiazolo[4,5-b]pyridine core .
- Chlorination : Post-cyclization chlorination at the 6-position using N-chlorosuccinimide (NCS) in acetic acid .
- Yield optimization : Factors include solvent polarity (DMF > DMSO), temperature control (60–80°C), and catalyst selection (e.g., Pd/C for dehalogenation side reactions).
Table 1 : Comparative yields under varying conditions for analogous syntheses
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | 80 | K₂CO₃ | 65 | |
| Acetonitrile | 60 | None | 42 | |
| Toluene | 100 | Pd/C | 58 |
Q. How is the compound characterized, and what analytical techniques validate its purity?
Answer:
- Structural confirmation : Use ¹H/¹³C NMR to identify key signals (e.g., methyl ester protons at δ ~3.8–4.0 ppm, aromatic protons in thiazole/pyridine rings at δ ~7.5–8.5 ppm) .
- Mass spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 243.2 for C₈H₅ClN₂O₂S).
- Purity analysis : HPLC with a C18 column (acetonitrile/water gradient, retention time ~8.2 min) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thiazolo[4,5-b]pyridine derivatives?
Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from:
- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or enzyme targets (e.g., kinase vs. protease inhibition).
- Structural modifications : Substitutions at the 6-position (Cl vs. Br) alter electron-withdrawing effects and binding affinity. For example, bromine analogs show higher LogP values, enhancing membrane permeability but reducing solubility .
- Dose-response validation : Reproducing dose curves across multiple labs using standardized protocols (e.g., NIH/NCBI guidelines) .
Table 2 : Comparative IC₅₀ values for similar compounds
| Compound | Target (IC₅₀, μM) | Cell Line/Enzyme | Reference |
|---|---|---|---|
| Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate | 12.3 | E. coli DNA gyrase | |
| Methyl 6-bromothiazolo[4,5-b]pyridine-2-carboxylate | 8.7 | HeLa cells (cancer) |
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The chlorine atom’s electronegativity enhances hydrogen bonding with Lys721 .
- QSAR studies : Correlate substituent effects (e.g., Hammett σ values for Cl: +0.23) with inhibitory activity. Chlorine at the 6-position improves steric fit in hydrophobic pockets .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Answer:
- Side reactions : Competing formation of [4,5-c] regioisomers due to poor temperature control. Mitigate via slow addition of precursors and inline FTIR monitoring of intermediates .
- Catalyst poisoning : Trace impurities (e.g., residual amines) deactivate Pd-based catalysts. Implement scavenger resins (e.g., QuadraSil MP) during workup .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without sacrificing yield (85% vs. 78% in DMF) .
Q. How does the compound’s reactivity compare to oxazolo or imidazo analogs?
Answer:
- Electrophilicity : The thiazole sulfur enhances susceptibility to nucleophilic attack (e.g., hydrolysis at pH > 8.0), unlike oxazole’s oxygen .
- Metal coordination : Thiazole’s sulfur atom chelates transition metals (e.g., Cu²⁺), enabling catalytic applications absent in imidazo analogs .
- Stability : Imidazo derivatives degrade faster under UV light due to N-H bond lability, whereas the thiazolo core remains stable for >72 hours .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
Answer:
- Caco-2 assays : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).
- Microsomal stability : Incubate with liver microsomes (e.g., human CYP3A4) to measure t₁/₂ (>30 min desirable) .
- Plasma protein binding : Use equilibrium dialysis; >90% binding correlates with reduced free drug availability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
